3-(2-Naphthyl)-L-alanine
Overview
Description
3-(2-Naphthyl)-L-alanine is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also known as (2S)-2-amino-3-(naphthalen-2-yl)propanoic acid .
Synthesis Analysis
The chemo-enzymatic synthesis of 3-(2-naphthyl)-L-alanine involves an aminotransferase from the extreme thermophile, Thermococcus profundus . The synthesis is performed by transamination between its corresponding α-keto acid, 3-(2-naphthyl)pyruvate (NPA), and L-glutamate (Glu) at 70 °C .
Molecular Structure Analysis
The molecular formula of 3-(2-Naphthyl)-L-alanine is C13H13NO2 .
Chemical Reactions Analysis
3-(2-Naphthyl)-L-alanine is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It has been incorporated into E. coli, allowing for further understanding of protein function .
Physical And Chemical Properties Analysis
3-(2-Naphthyl)-L-alanine is a solid substance . It is soluble in 1mol/L NaOH . Its molecular weight is 215.25 .
Scientific Research Applications
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Synthesis of Heterocycles
- Field : Organic Chemistry
- Application : 2-Naphthol is used in the synthesis of diverse heterocyclic compounds .
- Method : Multicomponent reaction approach has been utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .
- Results : This method has led to the synthesis of various organic molecules with potent biological properties .
-
Preparation of Phosphoserine-Containing Tetrapeptides
- Field : Biochemistry
- Application : N-Fmoc-3-(2-naphthyl)-D-alanine is used as an intermediate in the preparation of phosphoserine-containing tetrapeptides .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : These tetrapeptides are used as inhibitors of the BRCA1 protein .
-
Synthesis of Bioactive Heterocyclic Compounds
- Field : Medicinal Chemistry
- Application : 2-Naphthol, a compound structurally similar to “3-(2-Naphthyl)-L-alanine”, is used in the synthesis of bioactive heterocyclic compounds .
- Method : The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions, leading to several organic molecules with potent biological properties .
- Results : These compounds have a wide spectrum of biological activities such as antimalarial, antimicrobial, antitumor, anticancer, antidepressant, antiviral, antidiabetic, anti-inflammatory, and anti-HIV .
-
Organic Optoelectronics
- Field : Materials Science
- Application : Naphthyl-substituted anthracene derivatives are used in organic optoelectronics .
- Method : By introducing the naphthyl group into the 2,6-positions of anthracene, two different anthracene derivatives were synthesized .
- Results : Thin film field-effect transistors for one of the derivatives show charge transport mobility up to 2.1 cm² V⁻¹ s⁻¹ . Moreover, thin film phototransistors of the same derivative show a photoresponsivity of 6.9 × 10³ A W⁻¹, a high photosensitivity of 2.6 × 10⁶ and an excellent detectivity of 3.4 × 10¹⁶ Jones .
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Catalysis
- Field : Chemistry
- Application : Acenaphthene-Based N-Heterocyclic Carbene Metal Complexes are used in catalysis .
- Method : N-Heterocyclic carbene (NHC) ligands have become a privileged structural motif in modern homogenous and heterogeneous catalysis . The last two decades have brought a plethora of structurally and electronically diversified carbene ligands, enabling the development of cutting-edge transformations, especially in the area of carbon-carbon bond formation .
- Results : Most of these were accomplished with common imidazolylidene and imidazolinylidene ligands, the most challenging ones were only accessible with the acenaphthylene-derived N-heterocyclic carbene ligands bearing a π-extended system .
-
Enzyme Catalysed Deracemisation
- Field : Biochemistry
- Application : 2-naphthyl alanine is used in multistep enzyme catalysed deracemisation .
- Method : DAAO from R. gracilis is used to generate the a-keto acid from the racemic mixture of 2-naphthyl alanine . The in situ transformation of the keto acid into L-2-NAla is catalysed by L-AAT using cysteine sulphinic acid as irreversible amino donor .
- Results : The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-naphthalen-2-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZXHKDZASGCLU-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20973984 | |
Record name | 3-Naphthalen-2-ylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20973984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Naphthyl)-L-alanine | |
CAS RN |
58438-03-2 | |
Record name | 2-Naphthylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58438-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058438032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Naphthalen-2-ylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20973984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-NAPHTHYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W425Q6KV9R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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